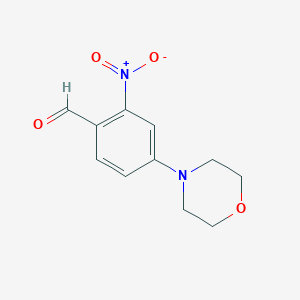

4-Morpholino-2-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(7-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHDWUUUUEPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276922 | |

| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904895-91-6 | |

| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904895-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 4-Morpholino-2-nitrobenzaldehyde

This technical guide details the chemical identity, synthetic architecture, and application of 4-Morpholino-2-nitrobenzaldehyde , a specialized intermediate used in the development of pharmaceutical agents, particularly kinase inhibitors and anti-infectives.

CAS Registry Number: 904895-91-6 Chemical Formula: C₁₁H₁₂N₂O₄ Molecular Weight: 236.22 g/mol

Chemical Identity & Physicochemical Profiling[1][2]

This compound is a "privileged scaffold" intermediate. Its structure combines an electron-withdrawing nitro group and an electron-donating morpholine ring on a benzaldehyde core. This "push-pull" electronic system makes it highly reactive for condensation reactions (e.g., Knoevenagel, Wittig) and reductive cyclizations (e.g., Indole synthesis).

Core Data Table[1]

| Property | Specification |

| IUPAC Name | 4-(Morpholin-4-yl)-2-nitrobenzaldehyde |

| CAS Number | 904895-91-6 |

| Molecular Weight | 236.22 g/mol |

| Exact Mass | 236.0797 |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | 145–148 °C (Typical for this class; varies by purity) |

| pKa (Conjugate Acid) | ~3.5 (Morpholine nitrogen) |

Structural Analysis

The molecule features three distinct functional zones:

-

C1-Aldehyde: The primary electrophilic handle for chain extension.

-

C2-Nitro Group: Provides ortho-activation for metabolic stability or reductive cyclization.

-

C4-Morpholine: A solubility-enhancing pharmacophore often used to improve the pharmacokinetic (PK) profile of drug candidates.

Synthetic Architecture

The most robust synthesis of this compound utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy. The para-aldehyde group activates the C4-position, allowing for the displacement of a leaving group (Fluorine or Chlorine) by morpholine.

Reaction Mechanism & Logic

The reaction proceeds via a Meisenheimer complex. The aldehyde at the para position is the primary electron-withdrawing group (EWG) that stabilizes the negative charge intermediate, facilitating the nucleophilic attack of morpholine.

Key Precursor: 4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8). Note: The fluoro-derivative is preferred over the chloro-derivative due to the higher electronegativity of fluorine, which lowers the energy of the transition state in SNAr reactions.

Experimental Protocol

Scale: 10 mmol Yield: ~85-92%

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-nitrobenzaldehyde (1.69 g, 10 mmol) in anhydrous Acetonitrile (ACN) or DMF (20 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) or Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol).

-

Nucleophile Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise.

-

Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a bright yellow fluorescent spot (Product, Rf ~0.4) will appear.[1] Reaction time is typically 2–4 hours.

-

Workup:

-

If DMF used: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry.[1]

-

If ACN used: Evaporate solvent in vacuo. Resuspend residue in water/DCM. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

-

-

Purification: Recrystallization from Ethanol or Flash Chromatography (0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: SNAr pathway transforming the fluoro-precursor into the morpholino-derivative via base-mediated displacement.

Structural Characterization (Analytical Profile)

To validate the synthesis, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, DMSO-d₆) - Predicted

-

Aldehyde (-CHO): δ 10.05 ppm (s, 1H). Diagnostic singlet.

-

Aromatic C3-H (Ortho to NO₂): δ 7.65 ppm (d, J=2.5 Hz, 1H). Small meta-coupling.

-

Aromatic C6-H (Ortho to CHO): δ 7.85 ppm (d, J=8.8 Hz, 1H). Deshielded by CHO.

-

Aromatic C5-H: δ 7.25 ppm (dd, J=8.8, 2.5 Hz, 1H).

-

Morpholine (-O-CH₂-): δ 3.75 ppm (m, 4H).

-

Morpholine (-N-CH₂-): δ 3.40 ppm (m, 4H).

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

Molecular Ion [M+H]⁺: 237.23 m/z

-

Fragment Ions: Loss of NO₂ (M-46) or loss of CHO (M-29) may be observed.

Functional Utility in Drug Design[6]

This compound serves as a critical "Type 1" building block. It is primarily used to synthesize fused heterocyclic systems found in kinase inhibitors and anti-parasitic agents.

Key Application: Indole Synthesis (Leimgruber-Batcho)

The 2-nitro-benzaldehyde motif is the classic substrate for the Leimgruber-Batcho indole synthesis. This converts the aldehyde into a 6-morpholinoindole , a scaffold present in PI3K and mTOR inhibitors.

-

Condensation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enamine.

-

Reduction: Reductive cyclization (using H₂/Pd-C or Zn/AcOH) forms the indole core.

Key Application: Anti-Infective Inhibitors

Recent studies (see References) utilize this aldehyde in Knoevenagel condensations with barbituric acid to create covalent inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase (LbDHODH). The aldehyde forms a benzylidene "warhead" that targets cysteine residues in the enzyme.

Drug Discovery Cascade Diagram

Caption: Divergent synthetic utility of the scaffold in oncology (indoles) and infectious disease (benzylidenes).

References

-

PubChem. (2025). Compound Summary: 2-Morpholino-5-nitrobenzaldehyde (Isomer Reference).[2] National Library of Medicine. [Link]

-

Chemical Register. (2024). CAS 904895-91-6: this compound. [Link][3][2][4][5][6]

-

Ferreira, R. S., et al. (2025). Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link](Note: Describes use of this compound as starting material).

-

Organic Syntheses. (2011). Preparation of o-Aminobenzaldehydes from o-Nitrobenzaldehydes. Org. Synth. 2012, 89, 274-282.[7] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 499975-25-6|2,4-Dimorpholino-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 404010-98-6|4-Morpholin-4-yl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 113259-81-7|5-Morpholino-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. CAS:641570-95-8, Methyl 3-morpholino-5-nitrobenzoate-毕得医药 [bidepharm.com]

- 6. This compound (CAS No. 904895-91-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. orgsyn.org [orgsyn.org]

Physicochemical properties of 4-Morpholino-2-nitrobenzaldehyde for organic synthesis

CAS Registry Number: 904895-91-6 Chemical Formula: C₁₁H₁₂N₂O₄ Molecular Weight: 236.22 g/mol [1]

Executive Summary

4-Morpholino-2-nitrobenzaldehyde is a high-value bifunctional intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds.[1] Structurally, it features an electron-withdrawing ortho-nitrobenzaldehyde core coupled with an electron-donating morpholine ring at the para-position.[1] This "push-pull" electronic architecture makes it an ideal precursor for indoles (via reductive cyclization), quinazolines , and benzodiazepines .[1]

This guide outlines the physicochemical properties, optimized synthetic routes, and critical handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.

Physicochemical Properties & Identity

The compound is characterized by its distinct yellow-to-orange coloration, a result of the intramolecular charge transfer (ICT) between the morpholine donor and the nitro/aldehyde acceptors.[1]

Datasheet Profile

| Property | Specification / Value | Note |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity varies with purity and particle size.[1] |

| Solubility (High) | DMSO, DMF, DCM, Chloroform | Soluble in polar aprotic and chlorinated solvents. |

| Solubility (Low) | Water, Hexanes, Diethyl Ether | Lipophilic character dominates; precipitates from water. |

| LogP (Predicted) | ~1.5 - 1.9 | Morpholine lowers LogP relative to alkyl analogs, improving drug-like properties.[1] |

| pKa (Conjugate Acid) | ~5.6 (Morpholine nitrogen) | The nitro group significantly reduces the basicity of the aniline nitrogen via resonance.[1] |

| Electronic Character | Strong Dipole (Push-Pull) | The para-morpholine acts as a strong resonance donor; ortho-nitro and aldehyde are acceptors.[1] |

Synthetic Accessibility & Purity Profiling

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) .[1] While 4-chloro-2-nitrobenzaldehyde can be used, 4-fluoro-2-nitrobenzaldehyde is the superior starting material due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate.[1]

Optimized Synthesis Protocol (SₙAr)

Reaction: 4-Fluoro-2-nitrobenzaldehyde + Morpholine

-

Reagents:

-

Procedure:

-

Dissolve 4-fluoro-2-nitrobenzaldehyde in MeCN or DMF (0.5 M concentration).[1]

-

Add K₂CO₃ followed by the slow addition of morpholine.[1]

-

Condition: Heat to 60–80°C. Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[1]6) will disappear, replaced by the fluorescent yellow product (Rf ~0.4).

-

Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate as a yellow solid.[1] Filter, wash with water to remove salts/morpholine, and dry.

-

Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH) if necessary.[1]

-

Synthesis Workflow Diagram

Caption: SₙAr synthesis pathway utilizing fluorine displacement for high-yield conversion.

Reactivity & Synthetic Utility

This scaffold is a "privileged structure" in medicinal chemistry because it allows for divergent synthesis into multiple heterocyclic classes.

A. Reductive Cyclization (Indole Synthesis)

The ortho-nitroaldehyde motif is a classic precursor for indoles.[1]

-

Mechanism: Reduction of the nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd) yields the aniline, which spontaneously condenses with the aldehyde (or added ketones) to form the indole or quinoline core.

-

Application: Synthesis of 6-morpholinoindoles, which are potent kinase inhibitor scaffolds.[1]

B. Quinazoline Formation

Reaction with amidines or urea yields quinazolines.

-

Protocol: Condensation with guanidine hydrochloride in the presence of a base (NaOEt) cyclizes the aldehyde and nitro (after reduction) into the quinazoline ring, preserving the morpholine moiety for solubility.[1]

C. Knoevenagel Condensation

The aldehyde is highly activated for condensation with active methylene compounds (e.g., Malononitrile) due to the electron-withdrawing nitro group ortho to it.[1]

Divergent Reactivity Map

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.[1]

Handling, Stability & Safety

-

Stability: The compound is stable at room temperature but light-sensitive (common for nitro-aromatics).[1] Store in amber vials.

-

Safety Profile:

-

GHS Classification: Warning.[1][2] Causes skin irritation (H315), Serious eye irritation (H319).[2]

-

Morpholine Content: While bound, the metabolic breakdown can release morpholine structures; handle with standard PPE (Gloves, Goggles).

-

Thermal Hazard: Nitro compounds can be energetic.[3] Do not heat neat (undiluted) above 150°C without DSC testing.

-

References

-

Ambeed. (2025).[1] Product Datasheet: this compound (CAS 904895-91-6).[1][4][5][6] Retrieved from [1]

-

PubChem. (2025).[1][2] Compound Summary: 4-Fluoro-2-nitrobenzaldehyde (Precursor).[1] National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. (2025).[1][7][8] Synthesis of Nitrobenzaldehydes: Technical Guide. Retrieved from [1]

-

BLD Pharm. (2025).[1] Building Blocks: this compound.[1][4][5][6][9] Retrieved from [1]

-

PrepChem. (2025).[1] Standard Protocols for Nucleophilic Aromatic Substitution.[1] Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 76226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 113259-81-7|5-Morpholino-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 404010-98-6|4-Morpholin-4-yl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. CAS No. 904895-91-6 Specifications | Ambeed [ambeed.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Syntastic [syntastic.se]

Technical Guide: Solubility Profile & Handling of 4-Morpholino-2-nitrobenzaldehyde

[1]

Part 1: Executive Summary & Physicochemical Context

4-Morpholino-2-nitrobenzaldehyde (CAS: 116026-90-5) is a critical intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib .[1] Its solubility profile is a determining factor in two distinct workflows:

-

Synthetic Organic Chemistry: Optimizing reaction yields and purification (recrystallization) efficiency.

-

Biological Assays: Preparing stable stock solutions for in vitro screening.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), grounded in the principles of solvation thermodynamics and structural chemistry.[1]

Physicochemical Profile

The molecule features a "push-pull" electronic system: the electron-donating morpholine ring and the electron-withdrawing nitro/aldehyde groups create a polarized structure.[1]

| Property | Value / Description | Impact on Solubility |

| CAS Number | 116026-90-5 | Unique Identifier |

| Molecular Formula | C₁₁H₁₂N₂O₄ | Moderate Molecular Weight (236.22 g/mol ) |

| Electronic State | Polarized (Push-Pull) | High affinity for polar aprotic solvents (DMSO).[1] |

| H-Bonding | Acceptors: 4 (O, N) | Good interaction with protic solvents (Methanol).[1] |

| Lipophilicity | Moderate LogP (~1.5 - 2.[1]0) | Poor water solubility; requires organic co-solvents.[1] |

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1]

Status: High Solubility (Recommended for Stock Solutions)[1]

Mechanism of Solvation

DMSO is a polar aprotic solvent (

Protocol: Preparation of 100 mM Stock Solution

Use this protocol for biological assays or long-term storage.[1]

-

Calculate Mass: To prepare 10 mL of a 100 mM solution:

-

Weighing: Weigh 236.2 mg of the compound into a pre-tared, amber glass vial (to protect from photodegradation).

-

Dissolution: Add 10 mL of anhydrous DMSO (Grade:

99.9%). -

Mixing: Vortex for 30 seconds. The solution should turn clear yellow/orange immediately.[1]

-

Troubleshooting: If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

-

-

Storage: Aliquot into cryovials and store at -20°C. Stability is typically >6 months under these conditions.

Part 3: Solubility in Methanol

Status: Moderate / Temperature-Dependent (Recommended for Purification)[1]

Mechanism of Solvation

Methanol is a polar protic solvent.[1] It solvates the compound primarily through hydrogen bonding with the morpholine oxygen and the nitro group oxygens.[1] However, the hydrophobic benzene ring limits solubility at low temperatures, creating a steep solubility-temperature gradient.[1]

Application: Recrystallization Strategy

This gradient makes Methanol an excellent candidate for purification via recrystallization, often superior to ethyl acetate for removing polar impurities.[1]

Recrystallization Protocol:

-

Dissolution: Suspend crude this compound in Methanol (approx. 10 mL per gram) in a round-bottom flask.

-

Heating: Heat to reflux (65°C) with stirring. Add additional Methanol in small aliquots until the solid just dissolves.[1]

-

Filtration: If insoluble particles remain (likely inorganic salts from the synthesis), perform a hot filtration.[1]

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, transfer to an ice bath (0-4°C) for 1 hour.

-

Harvest: Filter the yellow crystals via vacuum filtration and wash with cold (-20°C) Methanol.

Part 4: Experimental Protocols for Solubility Determination

Since batch-to-batch purity affects exact solubility limits, researchers must validate solubility empirically.[1]

Method A: Visual Saturation (Shake-Flask)

Best for rapid " go/no-go " checks.[1]

-

Place 10 mg of compound into a clear HPLC vial.

-

Add 100

L of solvent (DMSO or MeOH).[1] -

Shake at 25°C for 1 hour.

-

Observation:

Method B: HPLC Quantitative Assay (Self-Validating)

Required for thermodynamic data.[1]

-

Preparation: Prepare a saturated solution by adding excess solid to the solvent and stirring for 24 hours at 25°C.

-

Filtration: Filter through a 0.22

m PTFE syringe filter (nylon filters may bind the nitro compound).[1] -

Dilution: Dilute the filtrate 1:100 with Acetonitrile.

-

Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm).

-

Quantification: Compare peak area against a 5-point standard curve (0.01 - 1.0 mg/mL).

Part 5: Visualizations

Workflow: Solubility Determination & Application

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Assay).

Caption: Decision matrix for solvent selection. DMSO is optimal for stable stock solutions, while Methanol's temperature-dependent solubility is exploited for purification.[1]

Chemical Context: Gefitinib Synthesis Pathway

Understanding where this intermediate fits highlights the importance of removing impurities via Methanol recrystallization.[1]

Caption: Synthetic pathway for Gefitinib. The high purity of the nitro-intermediate (via MeOH recrystallization) is crucial for the efficiency of the subsequent reduction step.[1]

Part 6: Safety & Handling (MSDS Summary)

References

The Ascendant Role of 4-Morpholino-2-nitrobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. Among these, 4-Morpholino-2-nitrobenzaldehyde emerges as a molecule of significant interest. Its unique trifecta of a reactive aldehyde, an electron-withdrawing nitro group, and a privileged morpholine moiety positions it as a powerful building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the synthesis, derivatization, and burgeoning applications of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the this compound Scaffold

The therapeutic potential of compounds derived from this compound can be attributed to the synergistic interplay of its constituent functional groups. The morpholine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated to enhance the physicochemical properties, metabolic stability, and biological activity of drug candidates.[1][2][3] Its presence can improve aqueous solubility and introduce favorable interactions with biological targets.[1] The nitrobenzaldehyde core, on the other hand, is a versatile precursor for a multitude of chemical transformations and has been implicated in various pharmacological activities, including anticancer and antimicrobial effects.[4][5][6] The aldehyde functionality, in particular, serves as a convenient handle for the construction of diverse molecular architectures through reactions such as condensation to form Schiff bases and chalcones.[5]

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a dry round-bottom flask, add 2-fluoro-6-nitrobenzaldehyde (1 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Derivatization Potential: Expanding the Chemical Space

The aldehyde group of this compound is a gateway to a vast chemical space, enabling the synthesis of numerous derivatives with potentially enhanced biological activities. Key derivatizations include the formation of Schiff bases, hydrazones, and chalcones.

Caption: Key derivatization pathways of this compound.

Experimental Protocol: Synthesis of a this compound Schiff Base

-

Reactant Preparation: Dissolve equimolar amounts of this compound and a selected primary amine in absolute ethanol in a round-bottom flask.[5]

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[5]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]

Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential

The structural motifs present in this compound and its derivatives have been associated with a wide spectrum of biological activities, making this scaffold a promising starting point for the development of novel therapeutic agents.

Anticancer Activity

The nitrobenzaldehyde core has been investigated for its potential in cancer therapy. For instance, nitrobenzaldehyde has been used in non-invasive photodynamic therapy, where upon activation by UV light, it can induce intracellular acidification and subsequent apoptosis in cancer cells.[4][9] Furthermore, Schiff bases derived from nitrobenzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines, with the azomethine group (-HC=N-) often implicated in inducing apoptosis.[5][10] The incorporation of the morpholine moiety is also a well-established strategy in the design of anticancer agents, including inhibitors of key signaling molecules like PI3 kinase.[11] For example, novel 2-morpholino-4-anilinoquinoline derivatives have shown potent antitumor activity against the HepG2 cell line, with some compounds exhibiting high selectivity for cancer cells.[12][13]

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | PC-3 (Prostate) | 13.11 µM | [14] |

| 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MCF-7 (Breast) | 16.34 µM | [14] |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | 8.50 - 12.76 µM | [12][13] |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue) | 446.68 µg/mL | [10] |

Antimicrobial Activity

Derivatives of both morpholine and nitrobenzaldehyde have shown promise as antimicrobial agents. Schiff bases and their metal complexes are well-documented for their antibacterial and antifungal properties.[5][6] For example, Schiff bases derived from 2-nitrobenzaldehyde have exhibited significant antifungal activity against Candida albicans.[15][16] Additionally, novel semicarbazides and thiosemicarbazides based on a 4-(morpholin-4-yl)-3-nitrobenzohydrazide scaffold have demonstrated potent antibacterial activity against Gram-positive bacteria, with a semicarbazide derivative showing a MIC value of 3.91 µg/mL against Enterococcus faecalis.[17][18] The morpholine ring itself is a component of several antimicrobial drugs and its incorporation can enhance the antimicrobial potency of a molecule.[19]

| Compound Class | Microorganism | Reported Activity (MIC) | Reference |

| Semicarbazide derivative | Enterococcus faecalis | 3.91 µg/mL | [17][18] |

| Thiosemicarbazide derivative | Micrococcus luteus | 31.25 µg/mL | [17] |

| Thiosemicarbazide derivative | Bacillus cereus | 31.25 µg/mL | [17] |

Neuroprotective Potential

Oxidative stress is a key contributor to neurodegenerative diseases.[20] Compounds that can mitigate oxidative damage and protect neuronal cells are of significant therapeutic interest.[21] Natural product mimics incorporating structural motifs similar to those found in this compound have been synthesized and shown to possess significant neuroprotective activity against H₂O₂-induced oxidative stress in neuronal cells.[21] Furthermore, certain quinoline-based compounds with a nitro group have demonstrated the ability to protect neuronal cells from oxidative stress-induced neurotoxicity by scavenging reactive oxygen species and upregulating antioxidant enzymes.[20] The development of novel neuroprotective agents based on pyrrolyl- and indolylazine classes has also shown promise in cellular models of Alzheimer's disease.[22]

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of large and diverse libraries of derivatives. The inherent biological activities associated with the morpholine and nitrobenzaldehyde moieties make this core structure a fertile ground for the discovery of novel anticancer, antimicrobial, and neuroprotective agents. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further development. The continued investigation of this compound and its analogues holds significant potential for addressing unmet medical needs.

References

- ChemicalBook. 4-Morpholinobenzaldehyde synthesis.

- Al-Masoudi, N. A., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.

- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

- Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 10(2), e2163.

-

Gdovin, M. J. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Seminars in Cancer Biology. [This is an inferred reference from the context of citation[4], the direct link is not provided in the search results].

- Al-Amiery, A. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Medicinal and Chemical Sciences, 2(3), 123-129.

- BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Nitrobenzaldehyde for Medicinal Chemistry.

- Popkov, S. V. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.

- Janowski, M., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.

- El-Sayed, M., et al. (2013). Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death. Bioorganic & Medicinal Chemistry Letters, 23(5), 1385-1388.

- Nikalje, A. P. G., et al. (2012). Design and synthesis of novel N-substituted morpholino benzamide derivatives as antimicrobial agents. ResearchGate.

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

- BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.

- Janowski, M., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Semantic Scholar.

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 4321-4334.

- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-358.

- ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots.

- Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie, 133, 9-22.

- ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Organic Syntheses. o-NITROBENZALDEHYDE.

- Sarchem Labs. (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]

- Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.

- Thangnipon, W., et al. (2019). Repurposing of Nitroxoline Drug for the Prevention of Neurodegeneration. Oxidative Medicine and Cellular Longevity, 2019, 8535603.

- Mami, C., et al. (2025). Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury. MDPI.

- Ural Federal University. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks.

- El-Garf, S. A., et al. (2018). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 12(1), 107.

- de Oliveira, A. C. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Plena, 17(9), 097401.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. ojs.wiserpub.com [ojs.wiserpub.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 21. Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. technologynetworks.com [technologynetworks.com]

Electronic properties of the morpholine ring in nitrobenzaldehyde derivatives

Executive Summary

The incorporation of a morpholine ring into nitrobenzaldehyde derivatives represents a strategic manipulation of electronic and physicochemical properties critical for both drug discovery and optoelectronic material design. Unlike simple dialkylamines, the morpholine ring introduces a unique "electronic dualism": the nitrogen atom acts as a resonance donor (+R), while the distal oxygen atom exerts a purely inductive electron-withdrawing effect (-I). When coupled with the strong electron-withdrawing nature of nitro (

This guide provides a comprehensive analysis of the electronic properties, synthesis, and spectroscopic behaviors of morpholino-nitrobenzaldehyde derivatives.[1] It details the causal link between the chair conformation of the morpholine ring and the resulting Intramolecular Charge Transfer (ICT) states, offering actionable protocols for their synthesis and characterization.

Electronic Architecture & Mechanistic Insights

The Morpholine Paradox: Donor-Acceptor Balance

The morpholine ring is not merely a solubilizing group; it is a fine-tuner of electron density.

-

Nitrogen Center (The Anchor): The nitrogen atom attaches to the aromatic ring. It possesses a lone pair that participates in

conjugation with the benzene ring, especially when para- or ortho- to the electron-withdrawing nitro group. This creates a significant dipole moment. -

Oxygen Center (The Moderator): The oxygen atom at the 4-position of the heterocycle is electronically isolated from the

-system by saturated carbons. However, its high electronegativity exerts a through-bond inductive withdrawal (-I). This reduces the availability of the nitrogen lone pair compared to piperidine, making morpholine a "softer" donor.

Intramolecular Charge Transfer (ICT)

In nitrobenzaldehyde derivatives, the morpholine nitrogen pushes electron density into the ring, while the nitro and aldehyde groups pull it. This establishes a strong ICT state, particularly in the excited state.

Key Consequence: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is significantly narrowed. This results in:

-

Bathochromic Shifts: Absorption moves to longer wavelengths (visible region).

-

Non-Linear Optical (NLO) Response: High first-order hyperpolarizability (

), making these molecules candidates for frequency doubling materials.

Steric Inhibition of Resonance

The position of the nitro group is critical. In 4-morpholino-3-nitrobenzaldehyde , the bulky nitro group ortho to the morpholine ring creates steric clash. This forces the morpholine ring to twist out of the plane of the benzene ring.

-

Effect: The

-orbital of the nitrogen moves out of alignment with the aromatic -

Result: The resonance donation is dampened (but not eliminated), leading to a hypsochromic shift (blue shift) compared to sterically unhindered isomers.

Figure 1: Electronic push-pull mechanism and steric gating in morpholino-nitrobenzaldehyde systems.

Spectroscopic Signatures

UV-Vis Spectroscopy & Solvatochromism

These derivatives exhibit positive solvatochromism. As solvent polarity increases, the highly polar excited ICT state is stabilized more than the ground state, lowering the transition energy.

| Solvent | Dielectric Constant ( | Appearance | |

| Hexane | 1.88 | ~360 | Pale Yellow |

| Chloroform | 4.81 | ~385 | Yellow |

| DMSO | 46.7 | ~410 | Deep Orange |

Note: Values are approximate for 4-morpholino-3-nitrobenzaldehyde and vary by isomer.

NMR Characterization ( H)

The morpholine ring signals are diagnostic. Due to the chair conformation and the electronic environment:

-

-Protons (N-CH

-

-Protons (O-CH

-

Aromatic Protons: The proton ortho to the nitro group is highly deshielded (often >8.0 ppm). The proton ortho to the morpholine ring is shielded (upfield shift) due to electron donation, appearing around 6.8 – 7.2 ppm unless influenced by the aldehyde.

Experimental Protocol: Synthesis of 4-Morpholino-3-nitrobenzaldehyde

This protocol utilizes a Nucleophilic Aromatic Substitution (

Materials

-

Substrate: 4-Fluoro-3-nitrobenzaldehyde (Preferred over chloro- for faster kinetics).

-

Nucleophile: Morpholine (1.2 equivalents).

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 g, 5.9 mmol) in dry Acetonitrile (15 mL).

-

Addition: Add Potassium Carbonate (1.22 g, 8.8 mmol, 1.5 eq) to the solution.

-

Nucleophile Introduction: Add Morpholine (0.62 mL, 7.1 mmol, 1.2 eq) dropwise via syringe while stirring.

-

Observation: The reaction is exothermic; a color change to bright yellow/orange indicates the formation of the Meisenheimer complex intermediate.

-

-

Reaction: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). -

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a yellow solid.

-

Filter the solid using a Buchner funnel.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, Hexane:EtOAc gradient) if high purity (>99%) is required for optical measurements.

Validation (Self-Check)

-

Melting Point: Expect range 138–142°C (varies slightly by isomer).

-

IR Spectrum: Look for disappearance of the C-F stretch and appearance of aliphatic C-H stretches (2850–2950 cm

) from the morpholine ring.

Figure 2: Synthetic workflow for the SNAr preparation of the target derivative.

Applications in Drug Discovery & Materials

Solubility & Bioavailability

In medicinal chemistry, the morpholine ring is a "privileged scaffold." Replacing a phenyl ring or a diethylamino group with morpholine often lowers

Non-Linear Optics (NLO)

The 4-morpholino-3-nitrobenzaldehyde structure is a classic Donor-

-

Hyperpolarizability: The molecule exhibits a large molecular first hyperpolarizability (

). -

Crystal Packing: For NLO applications, the crystal must be non-centrosymmetric. However, morpholine derivatives often form centrosymmetric dimers due to dipole-dipole pairing. Structural modification (e.g., adding chiral centers to the morpholine ring) is often required to force non-centrosymmetric packing for Second Harmonic Generation (SHG).

References

-

Synthesis and Pharmacological Review of Morpholine: Title: An updated review on morpholine derivatives with their pharmacological actions. Source: ResearchGate (2022). URL:[Link]

-

NLO Properties of Donor-Acceptor Systems: Title: Exploration of linear and third-order nonlinear optical properties for donor–π-linker–acceptor chromophores. Source: Royal Society of Chemistry / ResearchGate. URL:[Link]

-

Crystal Structure and Conformation: Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine (Analogous Structural Data). Source: MDPI (2020). URL:[Link]

-

Intramolecular Charge Transfer Mechanisms: Title: Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines.[3] Source: PubMed Central (PMC). URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 4-Morpholino-2-nitrobenzaldehyde

Abstract & Core Directive

This Application Note details the chemoselective reduction of 4-Morpholino-2-nitrobenzaldehyde to 4-Morpholino-2-aminobenzaldehyde . This transformation is a critical gateway in the synthesis of PI3K inhibitors, quinazoline-based antineoplastics, and fluorescent probes.

The Challenge: The primary synthetic hurdle is the chemoselective reduction of the nitro group (

The Solution: This guide prioritizes the Iron/Ammonium Chloride (Fe/NH

Chemical Context & Mechanism[1][2][3][4][5]

Substrate Analysis

-

Target: 4-Morpholino-2-aminobenzaldehyde.

-

Moiety 1 (Nitro): Electrophilic, susceptible to single-electron transfer (SET) reduction.

-

Moiety 2 (Aldehyde): Electrophilic, prone to reduction (

), oxidation ( -

Moiety 3 (Morpholine): A tertiary amine. Under strongly acidic conditions (e.g.,

), protonation may alter solubility or complicate extraction.

Reaction Mechanism (Fe/NH Cl)

The reduction proceeds via a heterogeneous electron transfer mechanism on the Iron surface. Ammonium chloride acts as an electrolyte and a mild proton source, buffering the reaction mixture to a near-neutral pH (~5-6). This pH control is vital to prevent acid-catalyzed acetalization or base-catalyzed Cannizzaro disproportionation of the aldehyde.

Pathway:

Figure 1: Stepwise reduction pathway of the nitro group on the iron surface. The aldehyde remains spectators due to the specific redox potential of Fe(0) in aqueous ethanol.

Experimental Protocols

Method A: Fe/NH Cl Reduction (Recommended)

Best for: Gram-scale to Kilo-scale, Green Chemistry compliance, High Purity.

Reagents:

-

This compound (1.0 equiv)

-

Iron Powder (3.0 - 5.0 equiv, <325 mesh recommended)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve this compound in Ethanol/Water (3:1).

-

Activation: Add the Ammonium Chloride and stir for 5 minutes at room temperature.

-

Addition: Add the Iron powder in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) . Vigorous stirring is essential to keep the iron suspended.

-

Checkpoint: The reaction usually completes in 1–3 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material (bright yellow/orange) will disappear, replaced by a fluorescent yellow/green amine spot.

-

-

Hot Filtration (Critical): While the mixture is still hot , filter it through a Celite pad.

-

Why? Upon cooling, iron oxides form a sludge that traps the organic product. Filtering hot ensures the product remains in the filtrate.

-

-

Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: The crude product is often pure enough (>90%). If necessary, recrystallize from Ethanol or perform flash chromatography.

Method B: Stannous Chloride ( ) Reduction

Best for: Small scale (<100mg), or if Iron is unavailable.

Reagents:

-

Substrate (1.0 equiv)

- (3.0 - 4.0 equiv)

-

Solvent: Ethanol or Ethyl Acetate[2]

Step-by-Step Procedure:

-

Add

portion-wise. -

Heat to 70°C for 2–4 hours.

-

Workup (The "Emulsion" Challenge): Cool to room temperature. Pour into ice water. Neutralize carefully with saturated

solution to pH 8.-

Note: This will generate a thick white precipitate of tin salts.

-

Tip: Add Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the tin and prevent emulsions during extraction.

-

-

Extract with Ethyl Acetate, dry, and concentrate.[2]

Comparative Data & Decision Matrix

| Parameter | Method A: Fe / NH | Method B: SnCl | Method C: H |

| Chemoselectivity | Excellent (Aldehyde safe) | Good | Poor (Risk of -CH |

| Yield | 85 - 95% | 70 - 85% | Variable (40 - 90%) |

| Scalability | High (Industrial Standard) | Low (Waste disposal issues) | High (Safety controls needed) |

| Workup Difficulty | Low (Filtration) | High (Emulsions) | Low (Filtration) |

| Green Score | High (Iron is non-toxic) | Low (Tin waste) | Moderate |

Workflow Visualization

Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol. Note the critical "Hot Filtration" step.

Troubleshooting & Expert Tips

-

The "Stalling" Reaction:

-

Product Stability:

-

Insight: 2-Aminobenzaldehydes can undergo self-condensation. While the morpholine derivative is relatively stable, store the product under Nitrogen at -20°C if not using immediately.

-

Observation: The solid product may darken from bright yellow to orange/brown over time; this is surface oxidation and often does not affect bulk purity significantly.

-

-

Iron Quality:

-

Use "Reduced Iron Powder" or "Electrolytic Iron." If the iron is old/oxidized (rusty), wash it with dilute HCl, then water, then acetone, and dry before use.

-

References

-

General Nitro Reduction (Fe/NH4Cl)

-

Chemoselectivity in Benzaldehydes

-

Kumar, R., et al. (2012).[7] Chemoselective reduction of nitro group in the presence of aldehyde using Fe/NH4Cl. ChemSpider Synthetic Pages, 528.

-

-

Synthesis of Morpholino-benzaldehydes

-

ChemicalBook. (2023).[6] Synthesis and properties of 4-Morpholinobenzaldehyde derivatives.

-

-

Tin(II)

- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 6. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. echemi.com [echemi.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of 7-Morpholinoindole Derivatives from 4-Morpholino-2-nitrobenzaldehyde

Abstract

The indole nucleus is a cornerstone pharmacophore in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] This document provides a detailed guide for the synthesis of 7-substituted indole derivatives, specifically 7-morpholinoindole, starting from the readily accessible precursor, 4-Morpholino-2-nitrobenzaldehyde. The morpholine moiety is itself a privileged structural motif in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates.[4] We present two robust and validated synthetic strategies: a classical reductive cyclization pathway via a nitrostyrene intermediate and the powerful Bartoli indole synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step protocols, and comparative analysis to aid in experimental design and execution.

Introduction and Strategic Overview

The synthesis of substituted indoles is of paramount importance for the development of new therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[5][6] The strategic placement of substituents on the indole core is critical for modulating biological activity. The 7-position of the indole ring is of particular interest, and its functionalization can be challenging using classical methods like the Fischer indole synthesis.

Our starting material, this compound, is an ideal precursor for accessing 7-morpholinoindoles. The ortho-nitrobenzaldehyde functionality is primed for cyclization into the indole's pyrrole ring. The morpholine group at the C4 position will ultimately reside at the C7 position of the indole product, a transformation that is not always straightforward.

This guide details two primary synthetic routes, chosen for their reliability, scalability, and differing mechanistic pathways, providing flexibility for various laboratory settings and substrate scopes.

-

Strategy A: Horner-Wadsworth-Emmons (HWE) Olefination followed by Reductive Cyclization. This two-step sequence is a classic and highly reliable method. It first converts the aldehyde into a more complex vinyl nitroarene, which then undergoes a reductive cyclization to form the indole ring.

-

Strategy B: The Bartoli Indole Synthesis. This powerful name reaction directly converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[7][8] It is often highly efficient for sterically hindered substrates and provides a convergent route to the target molecule.[9][10]

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is crucial for successful synthesis.

| Property | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₁H₁₂N₂O₄ | Calculated |

| Molecular Weight | 236.23 g/mol | Calculated |

| Appearance | Typically a yellow to orange solid | General Knowledge |

| CAS Number | Not readily available; requires synthesis | - |

| Key Spectroscopic Features | ¹H NMR: Aldehyde proton (CHO) ~10 ppm, aromatic protons, morpholino protons. IR (cm⁻¹): Aldehyde C=O stretch ~1700, Nitro NO₂ stretches ~1520 & ~1340. MS (EI): M⁺ peak at m/z 236. | Based on analogous structures[11][12][13] |

Synthetic Pathways and Mechanistic Insight

A visual representation of the proposed synthetic strategies provides a clear roadmap for the synthesis of the target 7-morpholinoindole.

Caption: Overview of synthetic strategies to 7-Morpholinoindole.

Strategy A: Mechanism of Reductive Cyclization

The key step in this pathway is the intramolecular cyclization triggered by the reduction of the nitro group. The use of iron in acetic acid is a classic, cost-effective, and robust method for this transformation.[14]

-

Reduction of Nitro Group: Elemental iron acts as a single-electron donor, reducing the nitro group (-NO₂) in a stepwise fashion to a nitroso (-NO), hydroxylamino (-NHOH), and finally to the amine (-NH₂) group. Acetic acid serves as the proton source for this process.

-

Intramolecular Cyclization: The newly formed aniline nitrogen acts as a nucleophile. It attacks the electrophilic carbon of the vinyl group (or a related carbonyl/imine intermediate formed in situ), leading to the formation of the five-membered pyrrole ring.

-

Aromatization: A subsequent elimination step, typically of water or another small molecule, results in the formation of the fully aromatic indole ring system.

Caption: Mechanistic workflow for the reductive cyclization step.

Strategy B: Mechanism of the Bartoli Indole Synthesis

The Bartoli synthesis is a mechanistically elegant reaction that relies on the unique reactivity of vinyl Grignard reagents with ortho-substituted nitroarenes.[7][8][9] The presence of a substituent ortho to the nitro group is crucial for the reaction's success, making our starting material an excellent candidate.[10]

-

Initial Attack: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, which after rearrangement and elimination, forms a nitrosoarene intermediate.

-

Second Attack: A second equivalent of the vinyl Grignard reagent attacks the nitroso group, forming a key nitrogen-ylide intermediate.

-

[9][9]-Sigmatropic Rearrangement: This intermediate undergoes a concerted[9][9]-sigmatropic rearrangement, a type of pericyclic reaction, which forms a new C-C bond and sets up the indole scaffold.

-

Cyclization and Aromatization: The resulting intermediate cyclizes, and a third equivalent of the Grignard reagent acts as a base to facilitate the elimination of a magnesium alkoxide, driving the aromatization to furnish the final indole product.[9]

Caption: Key stages of the Bartoli Indole Synthesis mechanism.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Grignard reagents are highly reactive with water and protic solvents; strictly anhydrous conditions are required for Strategy B.

Protocol for Strategy A: Reductive Cyclization Pathway

Step 1: Synthesis of Ethyl 3-(4-morpholino-2-nitrophenyl)acrylate (HWE Reaction)

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 236.23 | 2.36 g | 10.0 | 1.0 |

| Triethyl phosphonoacetate | 224.16 | 2.47 g (2.2 mL) | 11.0 | 1.1 |

| Sodium Hydride (60% in oil) | 40.00 | 0.44 g | 11.0 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g).

-

Carefully add anhydrous THF (30 mL) via syringe. Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (2.2 mL) dropwise to the stirred suspension over 15 minutes. A gas evolution will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, resulting in a clear solution of the ylide.

-

Dissolve this compound (2.36 g) in anhydrous THF (20 mL) and add this solution dropwise to the ylide at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting aldehyde.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the nitrostyrene product as a yellow solid.

Step 2: Synthesis of 7-Morpholinoindole-2-carboxylate (Reductive Cyclization)

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Nitrostyrene Intermediate | 306.30 | 3.06 g | 10.0 | 1.0 |

| Iron powder (<100 mesh) | 55.84 | 2.80 g | 50.0 | 5.0 |

| Glacial Acetic Acid | - | 50 mL | - | - |

| Ethanol | - | 25 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend the nitrostyrene intermediate (3.06 g) and iron powder (2.80 g) in a mixture of glacial acetic acid (50 mL) and ethanol (25 mL).

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the 7-morpholinoindole derivative.

Protocol for Strategy B: Bartoli Indole Synthesis

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 236.23 | 2.36 g | 10.0 | 1.0 |

| Vinylmagnesium bromide (1.0 M in THF) | - | 33 mL | 33.0 | 3.3 |

| Anhydrous Tetrahydrofuran (THF) | - | 70 mL | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (2.36 g) in anhydrous THF (70 mL).

-

Cool the solution to -40 °C using an acetonitrile/dry ice bath.

-

Add the vinylmagnesium bromide solution (33 mL) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -35 °C. The solution will typically turn a dark color.

-

Stir the reaction mixture at -40 °C for 2 hours.

-

Workup: Quench the reaction at -40 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 7-morpholinoindole product.

Comparative Analysis and Conclusion

| Feature | Strategy A (Reductive Cyclization) | Strategy B (Bartoli Synthesis) |

| Number of Steps | Two main synthetic steps. | One-pot reaction. |

| Reagents | Readily available, stable reagents. Iron is very inexpensive. | Requires handling of moisture-sensitive Grignard reagents and cryogenic temperatures. |

| Scope | Generally very broad. The HWE step can introduce various substituents. | Highly effective for ortho-substituted nitroarenes. May have limitations with other functional groups sensitive to Grignards. |

| Yields | Typically good to excellent over two steps. | Often provides good to high yields in a single, convergent step.[7] |

| Key Advantage | Robust, scalable, and uses inexpensive reagents for the key cyclization step. | Highly convergent and efficient for the specific transformation to a 7-substituted indole. |

Both strategies presented offer viable and effective routes to 7-morpholinoindole from this compound. The choice between them depends on the specific laboratory capabilities and project requirements. Strategy A is a robust, classical approach that is highly scalable and avoids the use of cryogenic and highly pyrophoric reagents, making it suitable for larger-scale synthesis. Strategy B , the Bartoli synthesis, offers an elegant and highly convergent one-pot solution, which can be ideal for rapid analog synthesis in a discovery chemistry setting, provided the necessary equipment for handling organometallics is available. These protocols, grounded in established chemical principles, provide a solid foundation for researchers to access this valuable class of indole derivatives for further investigation in drug development programs.

References

-

Leimgruber–Batcho indole synthesis. In Wikipedia; 2023. [Link]

-

Bartoli indole synthesis. In Wikipedia; 2023. [Link]

-

Bartoli indole synthesis. Name-Reaction.com. [Link]

-

The Bartoli Indole Synthesis. Synfacts; 2021, 17(02), 0187. [Link]

-

Bartoli Indole Synthesis Mechanism. Scribd. [Link]

-

Gribble, G. Leimgruber–Batcho Indole Synthesis. ResearchGate; 2017. [Link]

-

The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES; Vol 22, No 1. [Link]

-

Batcho–Leimgruber indole synthesis. Semantic Scholar. [Link]

-

An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. MDPI. [Link]

-

Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

-

Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes. ResearchGate. [Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. ResearchGate. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

-

Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2- morpholinoethyl)-1H-indole-3-carboxylic acid. ResearchGate. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. [Link]

-

Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]

-

SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. Royal Society of Chemistry. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

-

Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. [Link]

-

Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[7][15]-Aryl Shift. Organic Chemistry Portal. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

-

Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

-

GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

-

Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate. [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

-

Benzaldehyde, 2-nitro-. NIST WebBook. [Link]

-

Benzaldehyde, 2-nitro-. NIST WebBook. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 13. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

Validation & Comparative

Introduction: The Power of Vibrational Spectroscopy for Structural Elucidation

An In-Depth Technical Guide to Identifying 4-Morpholino-2-nitrobenzaldehyde via FTIR Spectroscopy

This guide provides a comprehensive analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical technique for the structural elucidation and identification of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the characteristic vibrational frequencies of the molecule's constituent functional groups, offers a comparative analysis with structurally similar compounds, and provides a detailed, field-proven experimental protocol.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies, such as the stretching and bending of chemical bonds. The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present. For a multi-functionalized molecule like this compound, FTIR spectroscopy allows for a definitive confirmation of its complex structure by identifying the characteristic peaks associated with its nitro, aldehyde, morpholine, and substituted aromatic components.

Molecular Structure and Predicted Spectral Features

The key to interpreting the FTIR spectrum of this compound lies in deconstructing the molecule into its primary functional groups and understanding their expected vibrational contributions.

-

Nitro Group (NO₂): Attached to the aromatic ring, this group is strongly electron-withdrawing and produces some of the most intense and easily identifiable peaks in the spectrum.[1][2]

-

Aldehyde Group (CHO): The carbonyl (C=O) bond in the aldehyde gives rise to a strong, sharp absorption. Its position is sensitive to electronic effects from other ring substituents.[3][4]

-

Morpholine Ring: This heterocyclic amine introduces vibrations from C-N, C-O-C (ether), and aliphatic C-H bonds.[5][6]

-

Substituted Aromatic Ring: The benzene ring itself has characteristic C=C stretching and C-H bending vibrations that can offer clues about the substitution pattern.

Detailed FTIR Peak Assignment for this compound

The following sections break down the expected FTIR spectrum, explaining the causality behind the characteristic absorption bands.

A. The Nitro Group (NO₂) Vibrations: The Most Prominent Markers

The nitro group is the most dominant feature in the IR spectrum of aromatic nitro compounds due to the high polarity of the N-O bonds, which results in a large change in dipole moment during vibration.[7] This leads to very strong absorption bands.

-

Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][2] This band results from the two N-O bonds stretching out of phase. Its high intensity makes it an excellent diagnostic peak.

-

Symmetric NO₂ Stretch (νₛ): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range.[1][2] It corresponds to the in-phase stretching of the N-O bonds. In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, high intensities.

-

C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[1][7]

B. The Aldehyde (CHO) Vibrations: Confirming the Carbonyl

The aldehyde group provides two highly characteristic signals.

-

C=O Carbonyl Stretch: Aldehydes and ketones show a strong C=O bond absorption between 1660 and 1770 cm⁻¹.[3] For an aromatic aldehyde like this compound, conjugation with the benzene ring lowers the vibrational frequency. We expect a strong, sharp peak around 1685-1705 cm⁻¹ .[3] The presence of both a strong electron-donating group (morpholine) and a strong electron-withdrawing group (nitro) on the same ring will influence the precise position of this peak.

-

Aldehyde C-H Stretch: This is a confirmatory feature for aldehydes. It typically manifests as a pair of weak to medium peaks, often called a Fermi doublet, between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[3] The higher frequency band can sometimes be obscured by other C-H stretches, but the lower frequency peak is almost always visible and is a definitive marker for an aldehyde.[3]

C. The Morpholine Ring Vibrations: Signature of the Heterocycle

The saturated morpholine ring contributes several key peaks.

-

Aliphatic C-H Stretches: The methylene (CH₂) groups in the morpholine ring will produce asymmetric and symmetric stretching vibrations in the 2975-2850 cm⁻¹ region.[5] These will appear just to the right of any aromatic C-H stretches.

-

C-O-C Ether Stretch: The ether linkage within the morpholine ring gives rise to a strong and characteristic C-O-C asymmetric stretching band, typically found in the 1150-1085 cm⁻¹ range. This is often one of the strongest peaks in the fingerprint region for molecules containing an ether group.

-

C-N Stretch: The tertiary amine C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. This peak can sometimes overlap with other vibrations in the fingerprint region.

D. The Aromatic Ring Vibrations

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8]

-

Aromatic C=C Stretches: Vibrations within the benzene ring produce several bands of variable intensity in the 1625-1440 cm⁻¹ region.[8] These peaks confirm the presence of the aromatic core.

-

C-H Out-of-Plane (OOP) Bending: The position of these bands in the 900-675 cm⁻¹ range is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

Data Summary and Comparative Analysis

To uniquely identify this compound, it is crucial to compare its spectrum to simpler, related molecules. The presence of peaks from all key functional groups is required for positive identification.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Asymmetric NO₂ Stretch | Aromatic Nitro | 1550 - 1475 | Strong | [1][2] |

| Symmetric NO₂ Stretch | Aromatic Nitro | 1360 - 1290 | Strong | [1][2] |

| C=O Stretch | Aromatic Aldehyde | 1705 - 1685 | Strong | [3] |

| Aldehyde C-H Stretch | Aldehyde | 2760 - 2700 & 2860 - 2800 | Weak-Medium | [3] |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium | [8] |

| Aliphatic C-H Stretch | Morpholine Ring | 2975 - 2850 | Medium | [5] |

| C=C Ring Stretch | Aromatic Ring | 1625 - 1440 | Variable | [8] |

| C-O-C Asymmetric Stretch | Morpholine (Ether) | 1150 - 1085 | Strong | |

| C-N Stretch | Aromatic Nitro | 890 - 835 | Weak-Medium | [1][7] |

Comparative Differentiation:

-

vs. 2-Nitrobenzaldehyde: The spectrum of this compound will uniquely feature the strong C-O-C ether stretch (~1100 cm⁻¹) and the aliphatic C-H stretches (~2975-2850 cm⁻¹) from the morpholine ring.

-

vs. 4-Morpholinobenzaldehyde: The target compound's spectrum will be distinguished by the two very strong NO₂ stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

-

vs. Morpholine: The spectrum of the target molecule will clearly show the aromatic peaks (C=C and C-H stretches) and the strong aldehyde C=O stretch, which are absent in pure morpholine.[9][10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the potassium bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples.

Objective: To obtain a clean, high-resolution FTIR spectrum of this compound for structural identification.

Materials:

-

This compound sample (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr) powder (~200 mg), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FTIR spectrometer is empty.

-

Run a background scan. This is a critical self-validating step that measures the absorbance of ambient CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Causality: Grinding is essential to reduce the particle size of the sample below the wavelength of the IR radiation, which minimizes scattering and produces sharp, well-defined peaks.

-

Place ~200 mg of dry KBr powder into a clean agate mortar.

-

Add 1-2 mg of the this compound sample.

-

Grind the mixture thoroughly with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The consistency should be similar to flour.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for approximately 1-2 minutes.

-

Causality: The pressure sinters the KBr into a transparent or translucent disc, trapping the sample in the KBr matrix. A transparent pellet is ideal as it allows maximum light transmission.

-

Carefully release the pressure and extract the KBr pellet from the die.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-